molecular formula C8H8ClNO3 B172956 2-Amino-4-chloro-5-methoxybenzoic acid CAS No. 181434-76-4

2-Amino-4-chloro-5-methoxybenzoic acid

Cat. No.: B172956
CAS No.: 181434-76-4
M. Wt: 201.61 g/mol
InChI Key: UIXXZKAAGMGUFZ-UHFFFAOYSA-N
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Description

2-Amino-4-chloro-5-methoxybenzoic acid is an organic compound with the molecular formula C8H8ClNO3 It is a derivative of benzoic acid, featuring an amino group, a chlorine atom, and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-chloro-5-methoxybenzoic acid typically involves the reaction of para-aminosalicylic acid with methyl sulfate in the presence of sodium hydroxide and acetone. The reaction is carried out at a controlled temperature of 25°C, followed by extraction with ethyl acetate to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-chloro-5-methoxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Peptide Synthesis: It is used in solution phase peptide synthesis.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include sodium hydroxide, methyl sulfate, and ethyl acetate. Reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction. For example, nucleophilic substitution can yield various substituted benzoic acid derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

2-Amino-4-chloro-5-methoxybenzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-4-chloro-5-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The amino and chloro groups play a crucial role in its reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-chloro-5-methoxybenzoic acid is unique due to the presence of both the chlorine and methoxy groups on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications.

Properties

IUPAC Name

2-amino-4-chloro-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-13-7-2-4(8(11)12)6(10)3-5(7)9/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIXXZKAAGMGUFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181434-76-4
Record name 2-amino-4-chloro-5-methoxybenzoic acid
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